Ethyl alcohol-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-deuteriooxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934298 | |
| Record name | (~2~H_5_)Ethan(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl alcohol-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20773 | |
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CAS No. |
1516-08-1 | |
| Record name | Ethanol-d6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H6)Ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_5_)Ethan(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H6]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Isotopic Purity Assessment of Ethanol D6 for Research Applications
Advanced Synthetic Methodologies for Ethanol-d6 Production
The synthesis of highly deuterated compounds like Ethanol-d6 often relies on methodologies that facilitate the efficient and selective exchange of hydrogen for deuterium (B1214612) atoms.
Deuterium exchange reactions involve the substitution of hydrogen atoms with deuterium atoms, typically utilizing deuterium oxide (D2O) as the deuterium source google.comwikipedia.orgfishersci.co.uk. This process can be achieved through various mechanisms, including acid-base catalysis or transition metal catalysis nih.gov. For alcohols, hydrogen-deuterium exchange can occur at the hydroxyl group (OD) and at the carbon-bound hydrogens (CD) researchgate.net. The regioselectivity and extent of deuteration depend on the reaction conditions, including pH, temperature, and the presence of catalysts nih.gov.
One approach involves the H/D exchange reaction between non-deuterated ethanol (B145695) and D2O google.com. Ruthenium catalysts, for instance, have been shown to facilitate deuterium labeling at the α-carbon in primary alcohols in D2O google.com. This method allows for the introduction of deuterium atoms at specific positions within the ethanol molecule. Factors such as the molar ratio of D atoms to H atoms can influence the reaction rate and equilibrium, with higher ratios generally improving deuterium incorporation researchgate.net.
Catalytic deuteration pathways involve the use of various catalysts, often transition metals, to facilitate the incorporation of deuterium into organic molecules. These methods can lead to highly deuterated products under controlled conditions.
For the synthesis of deuterated ethanol, transition metal catalysts, such as ruthenium catalysts, can be employed in reactions involving D2 (deuterium gas) or D2O google.comgoogle.com. For example, a process has been described for preparing deuterated ethanol from D2 in the presence of a transition metal catalyst google.com. Another method involves the reaction of deuterated aldehyde with deuterium gas to produce Ethanol-d6, often catalyzed by nickel (Ni) guidechem.com. Heterogeneous catalysts like palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are also known for their use in catalytic hydrogenations, which can be adapted for deuteration by using deuterium gas (D2) instead of hydrogen gas (H2) researchgate.net. These catalytic methods often require specific reaction conditions, such as elevated temperatures and pressures, to achieve high yields and isotopic purity.
Analytical Techniques for High Isotopic Purity Verification
Ensuring the high isotopic purity of Ethanol-d6 is paramount for its reliability in research applications. A combination of advanced analytical techniques is typically employed for this verification.
Mass Spectrometry (MS) is an indispensable tool for analyzing the isotopic composition of deuterated compounds. It provides highly accurate molecular weight information, allowing for the differentiation of deuterated species from their protium (B1232500) counterparts and other isotopic variants rsc.orgnih.gov. The principle relies on the mass difference between hydrogen (1H) and deuterium (2H), where each deuterium atom adds approximately 1 Da to the molecular mass rsc.org.
Chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for comprehensive purity determination of deuterated compounds, including Ethanol-d6 nih.govtandfonline.comnih.govindustry.gov.aucerilliant.com.
GC-MS is particularly effective for volatile deuterated compounds like Ethanol-d6. It separates components based on their volatility, and the mass spectrometer then provides mass spectral data for each separated component nih.govtandfonline.comindustry.gov.au. This allows for the identification and quantification of chemical impurities, as well as the assessment of isotopic purity by analyzing the mass fragmentation patterns nih.govtandfonline.com. For example, GC-MS can be used to determine the content of undeuterated or partially deuterated ethanol as isotopic impurities nih.gov.
Infrared (IR) and Raman Spectroscopy for Vibrational Signature Confirmation
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques crucial for confirming the molecular structure and vibrational signatures of chemical compounds, including isotopically labeled ones like Ethanol-d6 mdpi.comresearchgate.net. These methods are non-destructive and allow for in-situ analysis, providing valuable insights into molecular interactions and dynamics mdpi.com.
The fundamental principle behind using IR and Raman spectroscopy for deuterated compounds is the isotopic effect. Replacing hydrogen atoms with heavier deuterium atoms leads to a shift in vibrational frequencies. This is because vibrational frequencies are inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, C-D and O-D stretching vibrations occur at significantly lower wavenumbers compared to their C-H and O-H counterparts mdpi.comresearchgate.netescholarship.orgustc.edu.cnscispace.comresearchgate.net.
For Ethanol-d6 (CD₃CD₂OD), the characteristic C-H and O-H stretching regions observed in non-deuterated ethanol (typically 2800-3100 cm⁻¹ for C-H and around 3300 cm⁻¹ for O-H) are largely absent or significantly diminished mdpi.comresearchgate.netustc.edu.cnscispace.comresearchgate.net. Instead, new bands corresponding to C-D and O-D stretching vibrations appear at lower frequencies. This shift provides direct spectroscopic evidence of successful and complete deuteration.
Research findings often leverage this isotopic shift to elucidate complex molecular phenomena. For example, in studies involving protein structure or chlorophyll, using deuterated ethanol as a solvent allows researchers to differentiate the solvent's vibrational signals from those of the solute, providing clearer insights into the solute's structural changes nobracat-isotopes.comescholarship.org. The distinct vibrational signatures of Ethanol-d6 confirm its structural integrity and the precise location of deuterium atoms, which is vital for applications requiring specific isotopic labeling.
While specific peak assignments for Ethanol-d6 can be highly detailed and depend on the phase (gas, liquid, solid) and environmental conditions, the general principle of lower vibrational frequencies for deuterated bonds holds true. Detailed IR and Raman spectra for Ethanol-d6 are available in specialized spectroscopic databases nih.govchemicalbook.comchemicalbook.com.
Data Tables
The following table illustrates the general principle of vibrational frequency shifts upon deuteration, which is critical for confirming the vibrational signature of Ethanol-d6. Specific peak values for Ethanol-d6 would be presented in detailed spectroscopic analyses.
Table 1: Expected Vibrational Frequency Shifts Upon Deuteration
| Bond Type (Non-deuterated) | Approximate Wavenumber Range (cm⁻¹) | Bond Type (Deuterated) | Expected Wavenumber Range (cm⁻¹) (Shifted) |
| C-H Stretching | 2800 - 3100 | C-D Stretching | ~2000 - 2300 (Lower) |
| O-H Stretching | ~3300 | O-D Stretching | ~2400 - 2600 (Lower) |
Spectroscopic Investigations of Ethanol D6 in Diverse Environments
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique widely employed for elucidating molecular structures, monitoring reaction dynamics, and assessing product purity. thermofisher.comsciepub.com Deuterated solvents, including ethanol-d6, are indispensable in solution NMR. Their use enables the deuterium (B1214612) lock for spectrometer stability and provides an "invisible" background, preventing strong solvent signals from obscuring the signals of interest in proton (¹H) NMR spectra. ontosight.ailabinsights.nliastate.edu
Ethanol-d6 is a commonly used deuterated solvent in NMR spectroscopy for characterizing organic structures. carlroth.com It facilitates routine tasks such as the determination of molecular identity and structure in research and development laboratories. carlroth.com The use of deuterated solvents like ethanol-d6 simplifies sample preparation and conserves resources by mitigating the interference of solvent signals. azom.comlibretexts.org For instance, ethanol-d6 has been employed as a solvent in specific organic reactions, such as the tributylphosphine (B147548) (PBu₃) induced 5-exo cyclization of an o-alkynoylphenol to form deuterated aurone. sigmaaldrich.com
The residual proton signals in ethanol-d6 (CD₃CD₂OD) can be observed in ¹H NMR spectra and serve as internal references or indicators of solvent purity. Typical chemical shifts for these residual protons are presented in the table below.
Table 1: Residual ¹H NMR Chemical Shifts for Ethanol-d6 (CD₃CD₂OD) washington.edu
| Proton Group | ¹H Chemical Shift (ppm) | Multiplicity |
| CH₃ | 1.11 | m (multiplet) |
| CH₂ | 3.56 | s (singlet) |
| OH | 5.19 | s (singlet) |
Ethanol-d6 is instrumental in investigating molecular dynamics and intermolecular interactions in solution. reading.ac.uk NMR techniques, particularly those involving residual dipolar couplings (RDC), leverage the restricted motion of molecules to study magnetic anisotropy and various intermolecular forces. reading.ac.uk For protic solvents like ethanol-d6, the energy barrier associated with molecular reorientation due to hydrogen bonding has been quantified. Studies have reported an estimated energy barrier of approximately 0.85 kJ/mol for reorientation in ethanol-d6, highlighting the role of hydrogen bonding in its dynamic behavior. reading.ac.uk Molecular dynamics simulations, when combined with NMR data, provide deeper insights into hydrogen bonding networks and reorientational dynamics within alcohols, including the influence of hydrogen bond dynamics on the reorientation of the O-H bond. acs.orguoa.grresearchgate.net
Table 2: Hydrogen Bonding Reorientation Energy Barrier in Protic Solvents reading.ac.uk
| Solvent | Reorientation Energy Barrier (kJ/mol) |
| Methanol-d4 (B120146) | 1.22 |
| Ethanol-d6 | 0.85 |
| Acetic Acid-d6 | 0.87 |
Ethanol-d6 serves as a valuable probe in NMR studies focused on membrane order and lipid matrix investigations. Its deuterated nature allows researchers to differentiate its signals from those of membrane components. Delayed Fourier transform ¹H-NMR techniques have been utilized to explore the effects of ethanol-d6 on the lipid matrix of rat brain neuronal membranes. nih.gov These investigations revealed that ethanol-d6 can induce changes in methylene (B1212753) resonance intensity, which are interpreted as alterations in membrane order. nih.gov Specifically, ethanol-d6 is proposed to exert a dual effect on neuronal membranes: an ordering effect at the membrane surface and a disordering effect within the membrane interior. nih.gov Deuterium (²H) NMR, in particular, is an effective method for probing the influence of various factors on membrane properties and lipid order parameters. mit.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly sensitive to molecular structure and its changes in response to environmental factors. mdpi.com The application of isotope substitution, such as deuteration in ethanol-d6, is a potent strategy to simplify complex vibrational spectra by distinctly identifying the contributions from different molecular groups. mdpi.comscispace.com
Ethanol-d6 is extensively used to probe hydrogen bonding dynamics and networks. acs.orguoa.gracs.orgresearchcommons.org Femtosecond infrared spectroscopy, applied to deuterated hydroxyl groups in alcohols, offers detailed insights into vibrational and reorientational dynamics. This technique allows for the observation of the relaxation of the O-D stretch vibration and provides information on the dynamics of the hydrogen-bonded network. acs.org The relaxation time for the O-D stretch vibration in ethanol-d6 is comparable to that of higher homologues, typically around 0.9 picoseconds. acs.org Furthermore, the combination of IR and Raman spectroscopy with molecular dynamics simulations enables a comprehensive investigation of hydrogen bonds in complex systems, including aqueous ethanol (B145695) solutions. researchcommons.org Deuterium labeling is particularly advantageous in Raman spectroscopy, as it shifts C-H bond-related bands to lower wavenumbers, facilitating clearer analysis of hydrogen bonding networks. researchgate.net Far-infrared spectra of ethanol-d6/water complexes have also been employed to identify specific conformations and assign intermolecular librational modes, providing detailed structural information. aip.org
Ethanol-d6 has proven valuable in the analysis of conformational changes, particularly within biological systems. Infrared (IR) spectroscopy, utilizing ethanol-d6, has been applied to investigate alterations in protein secondary structure and hydration upon exposure to ethanol. fishersci.atresearchgate.netnih.gov Studies on human serum albumin (HSA) demonstrated that the introduction of ethanol-d6 led to an increase in the α-helix content and a reduction in disordered protein structures. researchgate.netnih.gov This effect was accompanied by an enhancement of the hydrogen bond structure surrounding HSA and a decrease in intermolecular aggregation, suggesting a protective role for ethanol on protein conformation. researchgate.netnih.gov More broadly, ethanol, including its deuterated forms, is known to influence the conformational behavior and stability of various biomolecules, thereby impacting their biological activity and functions. nih.gov Integrated approaches combining NMR, circular dichroism (CD) spectroscopy, and molecular dynamics (MD) simulations have shown that peptides, such as LKα14, can adopt a stable α-helical conformation in water/ethanol mixtures as the ethanol concentration increases, a process mediated by hydrophobic and hydrophilic interactions with the amphiphilic ethanol molecules. nih.gov
Ultrafast Time-Resolved Infrared Spectroscopy for Molecular Rotational Motion
Ultrafast time-resolved infrared (IR) spectroscopy is a powerful technique employed to elucidate the intricate molecular rotational motion of liquid ethanol and its deuterated analogues like Ethanol-d6. Studies using this method have revealed significant insights into the anisotropic motion of ethanol molecules in the liquid phase. rsc.orgresearchgate.net
Research indicates that the methyl (CD₃), methylene (CD₂), and CO groups within the Ethanol-d6 molecule exhibit relatively fast rotational relaxation times, typically ranging from 1 to 2 picoseconds (ps). rsc.orgresearchgate.net In contrast, the hydroxyl group (-OD) demonstrates a considerably slower rotational relaxation time, measured at approximately 8.1 ps. rsc.orgresearchgate.net This disparity in relaxation times suggests that the ethanol molecules undergo anisotropic motion, where different parts of the molecule rotate at different rates. rsc.orgresearchgate.net The slower motion of the hydroxyl group further implies that the hydrogen-bonded network, in which the -OD group is actively involved, can be considered as an effective, larger molecular entity influencing its dynamics. rsc.orgresearchgate.net
Polarization-resolved femtosecond infrared spectroscopy has also been utilized to investigate the vibrational and reorientational dynamics of deuterated hydroxyl groups in primary alcohols. researchgate.netacs.org For Ethanol-d6, the relaxation of the OD stretch vibration is observed to be similar to its higher homologues, around 0.9 ps, while it is notably faster for methanol-d4 (~0.75 ps). researchgate.netacs.org The reorientation dynamics are often described by a model incorporating two relaxation times, which tend to increase linearly with the increasing size of the alcohol molecule. acs.org The shorter reorientation time is attributed to partial reorientation of molecules within an existing alcohol cluster, whereas the longer reorientation time is linked to the breaking and reforming of hydrogen bonds within the network. acs.org
The observed rotational relaxation times for different groups in liquid ethanol (and by extension, Ethanol-d6) are summarized below:
| Molecular Group | Rotational Relaxation Time (ps) |
| Methyl (CD₃) | 1–2 |
| Methylene (CD₂) | 1–2 |
| CO | 1–2 |
| Hydroxyl (OD) | 8.1 |
Theoretical and Computational Approaches to Vibrational Spectra
Theoretical and computational methods play a pivotal role in complementing experimental vibrational spectroscopy studies of Ethanol-d6, providing atomistic insights into its structure, dynamics, and spectral features. acs.orgresearchgate.netcore.ac.ukresearchgate.netdntb.gov.ua These approaches are essential for interpreting complex spectra and understanding the underlying molecular interactions.
Density Functional Theory (DFT) and Møller-Pleset perturbation theory are commonly employed for calculating anharmonic vibrational modes and their corresponding intensities. researchgate.net To accurately model condensed-phase systems, solvent effects can be incorporated using models such as the self-consistent reaction field with the polarized continuum model. researchgate.net
Ethanol, including its deuterated forms, exhibits conformational isomerism (gauche and trans conformers), which significantly influences its vibrational spectra. researchgate.netresearchgate.net Computational conformational analyses are crucial for identifying stable conformers and calculating their individual spectra. The observed broadening of the hydroxyl (OD) stretching overtone band in experimental spectra can be well-reproduced and explained by the differences in the vibrational band positions among these various conformational isomers. researchgate.net Furthermore, computational studies can clarify the coupling between the OD and methylene CD vibrations, which might not be readily apparent from fundamental spectra alone. researchgate.net
Beyond individual molecules, computational studies are also used to explore the potential energy surfaces (PESs) of Ethanol-d6 clusters, such as hexamers, providing insights into their structures and relative stabilities across different temperatures. researchgate.net For instance, the PW6B95D3 functional has been recommended for accurate and affordable exploration of neutral ethanol clusters. researchgate.net Qualitative agreement has been found between experimental and calculated IR spectra of ethanol/water mixtures, demonstrating the utility of these computational models. core.ac.uk
Recent advancements include the adaptation of machine learning methodologies to enhance the predictive power of spectroscopic maps, moving beyond traditional approaches in vibrational spectroscopy of condensed-phase systems. acs.org Wavelet transform spectra, derived from molecular dynamics simulations, serve as a valuable tool for analyzing frequency fluctuations and revisiting the OD-stretching dynamics of Ethanol-d6, offering insights into microscopic dynamics. acs.orgdntb.gov.ua
Neutron Scattering Techniques
Neutron scattering techniques offer unique advantages for investigating the structure and dynamics of materials, particularly those containing hydrogen or its isotopes like deuterium. Neutrons are highly penetrating, allowing for the study of bulk properties of materials. acs.org A key feature of neutron scattering is that the scattering cross-section is both element- and isotope-dependent, which provides a powerful means to selectively highlight specific components within a complex system, especially through isotopic substitution of hydrogen with deuterium. acs.orgberstructuralbioportal.organsto.gov.au This makes Ethanol-d6 an invaluable tool in these studies. These techniques can probe structures and dynamics across a wide range of length scales, from sub-nanometer to micron, and time scales, from picoseconds to seconds. researchgate.net
Small-Angle Neutron Scattering (SANS) for Microstructure and Nanoclustering Analysis
Small-Angle Neutron Scattering (SANS) is a versatile technique for characterizing the ensemble structures and microstructures of various materials, including those involving Ethanol-d6. It can probe inhomogeneities and structural features ranging from approximately 1 to 500 nanometers, with Ultra-SANS extending this range to several micrometers. berstructuralbioportal.orgnih.govarxiv.org
The ability of SANS to differentiate between hydrogen and deuterium due to their significantly different neutron scattering cross-sections is exploited for selective highlighting of components. berstructuralbioportal.organsto.gov.aunih.gov This "contrast variation" capability is crucial for studying complex mixtures. For example, SANS has been used to study lipid and polymer bilayer structures, and to quantify solvent partitioning within these systems, which is relevant for understanding the effects of biofuels like ethanol on cellular structures. berstructuralbioportal.org
In the context of complex colloidal systems, such as the Italian liquor Limoncello (a mixture of essential oils, ethanol, sucrose, and water), SANS has been applied. ansto.gov.au By preparing samples with deuterated ethanol and deuterated water, researchers can achieve appropriate neutron contrast to selectively observe the oil droplets relative to the continuous solvent phase. ansto.gov.au Such studies can determine the interfacial area and size distribution of dispersed droplets. ansto.gov.au SANS is also useful for characterizing biomass structure and the interactions of solvents, including ethanol, with biomass components. berstructuralbioportal.org Furthermore, SANS can determine pore-size distributions and internal surface areas in porous media, and monitor particle agglomeration, with the scattering signal intensity being dependent on the type of fluid occupying the pore space. nih.govga.gov.au
Neutron Diffraction and Quasi-Elastic Neutron Scattering in Condensed Phases
Neutron Diffraction (ND) and Quasi-Elastic Neutron Scattering (QENS) are powerful neutron scattering techniques that provide complementary information on the structural and dynamic properties of condensed phases, with particular relevance to systems containing Ethanol-d6.
Neutron Diffraction is highly effective in revealing the precise location of light elements, such as hydrogen and deuterium, within catalyst structures, even under reaction conditions. acs.org This capability is vital for understanding catalytic mechanisms where the position of light atoms can significantly influence reactivity. acs.org
Quasi-Elastic Neutron Scattering (QENS) focuses on the dynamic behavior of molecules, providing insights into molecular motions such as diffusion and rotational dynamics. acs.orgresearchgate.netarxiv.orgoxfordneutronschool.org QENS operates on picosecond to nanosecond timescales and Ångstrom length scales, making it an excellent complement to other dynamic probes like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The selective investigation of dynamics is greatly facilitated by the use of isotopically labeled materials, such as Ethanol-d6, which allows researchers to isolate the motion of specific molecular components. researchgate.net
For instance, QENS has been employed to study the dynamics of water and ethanol confined within graphene oxide (GO) membranes. arxiv.org These studies revealed reduced diffusivities for both water and ethanol in confinement, and evidence for both immobile and mobile fractions of the confined liquid. arxiv.org The mobile fraction exhibited jump diffusion, with jump lengths consistent with the expected spacing of hydroxide (B78521) groups on the GO surfaces. arxiv.org QENS is particularly useful for differentiating between bulk and confined dynamics and its results are often directly comparable to those obtained from Molecular Dynamics simulations, allowing for a deeper understanding of molecular transport and reorientation. oxfordneutronschool.org The incoherent scattering component in QENS specifically describes the dynamics of individual particles, while the coherent scattering component provides information on collective dynamics. oxfordneutronschool.org
Contrast Variation Studies in Complex Mixtures
Contrast variation is a unique and highly advantageous capability of Small-Angle Neutron Scattering (SANS), which relies on the significant difference in neutron scattering lengths between hydrogen and deuterium. berstructuralbioportal.organsto.gov.au This technique enables researchers to selectively "highlight" or "hide" specific components within a complex mixture by adjusting the ratio of hydrogenated to deuterated solvents (e.g., H₂O/D₂O or C₂H₅OH/C₂D₅OD). berstructuralbioportal.organsto.gov.au
By varying the neutron scattering length density (SLD) of the solvent, the scattering contribution from different components can be manipulated, allowing for the isolated study of a particular component's structure or interactions. berstructuralbioportal.organsto.gov.au This is particularly powerful when investigating complex biological or soft matter systems. For example, in studies of protein gels prepared in ethanol/water mixtures, contrast variation using combinations of H₂O, D₂O, C₂H₅OH, and C₂D₅OD (Ethanol-d6) has been used to reveal heterogeneities in protein distribution and interactions. arxiv.org This allows researchers to understand how different protein phases are protonated or enriched in specific protein fractions, such as glutenin. arxiv.org
Similarly, in the study of complex food colloids like Limoncello, the use of deuterated ethanol (Ethanol-d6) and deuterated water allows for the appropriate neutron contrast to differentiate the oil droplets from the surrounding continuous phase. ansto.gov.au This facilitates detailed analysis of the microstructure, such as droplet size distribution and interfacial area. ansto.gov.au Contrast variation studies are also instrumental in understanding solvent partitioning in lipid membranes, providing quantitative data on how biofuels like ethanol interact with and alter the structure of lipid bilayers. berstructuralbioportal.org This selective probing capability makes contrast variation with Ethanol-d6 an indispensable tool for deciphering the intricate structures and interactions in a wide array of complex chemical and biological systems.
Mechanistic and Kinetic Studies Utilizing Ethanol D6
Catalytic Reaction Mechanism Investigations
Role of Acid-Base Sites in Catalysis
Acid-base sites are fundamental to many catalytic reactions involving ethanol (B145695), and Ethanol-d6 has been instrumental in elucidating their specific roles. In the context of ethanol dehydrogenation to acetaldehyde (B116499) and ethylene (B1197577) over MgO-SiO2 catalysts, both Lewis acidic and basic sites exhibit cooperative effects sci-hub.sesci-hub.se. Studies have shown that the rates of acetaldehyde and ethylene formation are inhibited by pyridine, but not by 2,6-ditertbutylpyridine, indicating the necessity of Lewis acidic sites in conjunction with basic sites for these reactions sci-hub.sesci-hub.se.
A primary kinetic isotope effect (KIE) has been observed for the formation of both acetaldehyde and ethylene when perdeuterated ethanol (Ethanol-d6) is employed sci-hub.sesci-hub.se. This observation suggests that the cleavage of the C-H bond is a rate-limiting step in these processes sci-hub.sesci-hub.se. Furthermore, research indicates that adsorbed ethanol and hydrogen atoms form weaker bonds with mixed-oxide MgO-SiO2 catalysts compared to bulk MgO catalysts. This phenomenon is attributed to an increased presence of moderate-strength Mg2+-O2- site pairs within the mixed oxide system sci-hub.se.
In the catalytic upgrading of ethanol to butanol over MgAlO mixed metal oxides, strong basic centers, specifically Mg-O sites, are critical for catalyzing the enolate formation, which is identified as a rate-limiting step in the aldol (B89426) condensation pathway mdpi.comresearchgate.net. Increasing the content of basic metal oxide functionalities, such as MgO, enhances the number of high-strength basic sites, consequently boosting the rates of n-butanol formation mdpi.com.
Solvation Dynamics and Solvent Effects
Ethanol-d6 is extensively used in studies investigating solvation dynamics and solvent effects due to its distinct spectroscopic signature, which allows for the differentiation of solvent signals from solute signals, particularly in techniques like infrared (IR) spectroscopy nobracat-isotopes.comnih.gov.
Ultrafast Solvation Dynamics in Mixed Solvents
Ultrafast solvation dynamics in mixed solvent systems containing ethanol have been thoroughly investigated, revealing complex behaviors influenced by solvent composition and intermolecular interactions. In ethanol/heptane solutions, for example, the solvation dynamics are observed to be composition-dependent nih.govaip.org. Slow spectral diffusion in dilute ethanol concentrations indicates preferential solvation of polar solutes by the alcohol, with solvent exchange mechanisms largely dominating the process nih.govaip.org. Conversely, increasing the concentration of ethanol in these mixtures leads to an acceleration of the solvation dynamics nih.govaip.org.
Ethanol-d6 has been specifically utilized in studies to understand OD-stretching dynamics in hydrogen-bonding liquids, including mixtures with methanol-d4 (B120146) and dilute HOD/H2O, often employing advanced techniques such as wavelet transform spectra acs.orgacs.orggoogle.co.jp. These investigations provide crucial insights into the reorientation and hydrogen-bond dynamics of alcohols researchgate.netresearchgate.net. Anisotropy experiments on isotopically diluted ethanol have also provided data on the reorientation times for the OD bond researchgate.net.
Preferential Solvation and Solvent Exchange Mechanisms
The phenomena of preferential solvation and solvent exchange mechanisms are central to understanding solvation dynamics. In mixed solvents, a solute may preferentially interact with one component over others. For instance, in ethanol/heptane solutions, slow spectral diffusion suggests preferential solvation of polar solutes by ethanol, where solvent exchange is a predominant mechanism nih.govaip.org. This highlights how the amphiphilic nature of ethanol can lead to the formation of specific solvation shells around solutes, thereby influencing their dynamics and reactivity nih.govaip.org.
Influence of Nanoscale Heterogeneity on Dynamics
Nanoscale heterogeneity within mixed solvents profoundly impacts ultrafast dynamics. In non-ideal solutions, such as alcohol/alkane mixtures like ethanol/heptane, the nanoscale clustering of amphiphilic alcohol molecules within the nonpolar alkane environment drives non-ideality and results in unusual solvation dynamics on ultrafast timescales nih.govaip.org. These experiments provide direct evidence of how such structural heterogeneity dynamically influences the ultrafast behavior of the solution nih.govaip.org. The application of deuterated probes like Ethanol-d6 in studies of ionic liquids and other complex systems further aids in discerning the impact of structural heterogeneity on dynamics by enabling the differentiation of molecular motions and interactions within these heterogeneous environments acs.orgresearchgate.net.
Data Tables
Table 1: NMR Solvent Data for Ethanol-d6 washington.edu
| Property | Value | Unit |
| 1H Chemical Shift | 5.19 (1) | ppm |
| 13C Chemical Shift | 5.3 | ppm |
| HOD Chemical Shift | 0.89 | ppm |
| Melting Point | -114.1 | °C |
| Boiling Point | 78.5 | °C |
| Density | 0.892 | g/mL |
| Molecular Weight | 52.11 | g/mol |
Table 2: Effect of Ethanol-d6 Concentration on Neuronal Membrane Resonance Intensity at 24°C nih.gov
| Ethanol-d6 Concentration (% v/v) | Methylene (B1212753) Resonance Intensity Change (%) | Terminal Methyl Resonance Intensity Change (%) |
| 0.1 | No measurable effect | No significant effect |
| 0.2 | No measurable effect | No significant effect |
| 0.4 | +35 | - |
| 1.0 | +51 | +41 |
Applications of Ethanol D6 in Biological and Biomedical Research
Metabolic Tracing and Flux Analysis
The application of Ethanol-d6 in metabolic tracing and flux analysis is pivotal for understanding the intricate biochemical transformations within living systems. Its deuterated nature allows for the clear differentiation of the administered compound and its metabolites from endogenous compounds.
Ethanol-d6 functions as a powerful tracer to investigate metabolic breakdown pathways and subsequent product formation. Researchers employ this deuterated derivative to monitor the incorporation of deuterium (B1214612) into reaction products, thereby elucidating reaction dynamics and pathways nobracat-isotopes.com. For instance, in studies involving yeast (Saccharomyces cerevisiae), Deuterium Magnetic Resonance Spectroscopy (DMRS) has been successfully used to track the real-time consumption of deuterated pyruvate (B1213749) and the subsequent flux of deuterium to metabolic products such as ethanol (B145695) and acetate (B1210297) researchgate.net. This capability allows for a detailed understanding of how specific enzymes, like pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH), contribute to the metabolic conversion of substrates researchgate.net.
A summary of observed metabolic conversions of deuterated compounds in yeast using DMRS is presented below:
| Deuterated Compound Tracked | Primary Metabolic Products Observed | Spectroscopic Method | Reference |
| Pyruvate-d3 | Ethanol, Acetate | DMRS | researchgate.net |
| Glucose-d7 | Not explicitly detailed | DMRS | researchgate.net |
| Fumarate-d2 | Not explicitly detailed | DMRS | researchgate.net |
| Acetone-d6 | Not explicitly detailed | DMRS | researchgate.net |
| Nicotinamide-d4 | Not explicitly detailed | DMRS | researchgate.net |
Note: While specific products for all listed compounds were not detailed in the source, the ability to track their consumption in real-time was confirmed.
Ethanol-d6 is a crucial tool for assessing the impact of alcohol metabolism on various cellular processes. By using deuterated ethanol as a tracer, researchers can gain accurate data on how ethanol influences epigenetic processes, such as histone modifications nih.gov. For example, studies have tracked the metabolic breakdown of deuterated ethanol to understand its contribution to brain histone acetylation, providing clear differentiation in metabolic pathways nih.gov.
Ethanol is primarily metabolized in the liver by alcohol dehydrogenase (ADH) to acetaldehyde (B116499), which is then converted by aldehyde dehydrogenase (ALDH) to acetate plos.orgmdpi.com. Another significant pathway, especially at higher concentrations, involves the microsomal ethanol oxidizing system (MEOS), primarily mediated by cytochrome P450 enzyme 2E1 (CYP2E1) plos.orgwikipedia.org. The use of Ethanol-d6 helps researchers to precisely differentiate the metabolic pathways and the downstream effects of ethanol and its metabolites on cellular functions nih.gov.
Ethanol-d6 plays a role in investigating drug metabolism and potential interactions by providing a traceable form of ethanol. Ethanol is known to interfere with the metabolism of various drugs, and its acute or chronic consumption can alter drug pharmacokinetics uio.nonih.gov. Acute ethanol exposure can change the rate and extent of drug absorption, while chronic use may induce oxidative drug metabolism, thereby increasing drug clearance nih.gov.
The primary enzymes involved in ethanol metabolism, ADH and CYP2E1, are also responsible for the biotransformation of other xenobiotics nih.gov. Therefore, drugs that inhibit these enzymes can lead to clinically significant pharmacokinetic interactions with ethanol nih.gov. For instance, research has explored the regulatory effects of ethanol intake on drug-induced hepatotoxicity, highlighting the involvement of metabolic pathways like the UGT1A1/CYP2E1 axis in ethanol-drug metabolic interactions mdpi.com. While specific studies using Ethanol-d6 for direct drug interaction tracing were not detailed, its utility as an isotopic tracer would be paramount in precisely quantifying how ethanol and its deuterated metabolites influence the pharmacokinetics and pharmacodynamics of co-administered drugs within biological systems.
Protein Structure and Stability Studies
Ethanol-d6 is a valuable reagent in studying protein structure and stability, particularly when investigating the effects of ethanol on protein conformation. Its deuteration helps overcome spectral overlap challenges in spectroscopic techniques.
Ethanol-d6 is frequently employed in conjunction with spectroscopic probes, such as Infrared (IR) spectroscopy and Circular Dichroism (CD), to investigate ethanol-protein interactions. The use of deuterated ethanol allows researchers to differentiate the signals originating from ethanol from those of the protein in IR spectra, leading to more accurate insights into how ethanol influences protein folding and stability nobracat-isotopes.comresearchgate.net. This differentiation is crucial because the vibrational modes of C-H bonds in unlabeled ethanol would otherwise overlap with those of the protein, obscuring the analysis of protein structural changes.
NMR spectroscopy, for which Ethanol-d6 is a common solvent, also serves as a powerful tool for studying molecular properties and intermolecular interactions, including those between solvents and solutes isotope.comresearchgate.netavantorsciences.comisotope.com. While general NMR principles apply, the deuteration of ethanol minimizes proton signals from the solvent, allowing for clearer observation of protein proton signals and their changes upon interaction with ethanol.
Ethanol-d6 is instrumental in analyzing changes in protein secondary structure induced by ethanol. Studies utilizing IR spectroscopy, often combined with chemometrics, have investigated alterations in the secondary structure and hydration of proteins like Human Serum Albumin (HSA) when exposed to varying concentrations of ethanol-d6 nih.govresearchgate.net.
Key findings from such studies include:
Alpha-helix content: The addition of ethanol-d6 has been observed to increase the α-helix content of HSA nih.govresearchgate.net.
Disordered structure: Concurrently, it reduces the amount of disordered structure within the protein nih.govresearchgate.net.
Hydrogen bonding: The hydrogen bond structure surrounding HSA is enhanced, contributing to increased stability nih.govresearchgate.net.
Intermolecular aggregation: A small amount of ethanol-d6 was found to protect the native conformation of HSA and reduce intermolecular aggregation nih.govresearchgate.net.
These findings are often corroborated by other techniques like Circular Dichroism (CD) and Transmission Electron Microscopy (TEM) nih.govresearchgate.net. Furthermore, molecular dynamics (MD) simulations coupled with CD data have shown that ethanol can promote ordered structures in proteins, such as spidroins (silk proteins), leading to an increase in helix content and turns, although it can also lead to increased aggregation acs.orgnih.govresearchgate.net. Ethanol has been shown to convert silk secondary structure from a disordered random coil-dominated state to an ordered β-sheet-rich state acs.org. These structural changes are associated with increased intramolecular hydrogen bonding nih.govresearchgate.net. Ethanol's interactions with hydrophobic regions of proteins, such as the alanine-rich regions of spidroins, can also decrease hydrophobic interactions within the protein itself and with its surroundings nih.govresearchgate.net.
A summary of observed effects of ethanol-d6 on protein secondary structure is presented below:
| Protein Studied | Spectroscopic/Simulation Method | Observed Secondary Structure Change (with Ethanol-d6) | Reference |
| Human Serum Albumin | IR Spectroscopy, CD, TEM | Increased α-helix, reduced disordered structure, enhanced H-bonding, reduced aggregation, protection of native conformation | nih.govresearchgate.net |
| Spidroins (silk) | MD Simulations, CD | Promotes ordered structure (helix, turns), converts random coil to β-sheet-rich, interacts with hydrophobic regions | acs.orgnih.govresearchgate.net |
Role of Deuterated Ethanol as a Protein Protector
Deuterated ethanol, specifically Ethanol-d6, plays a significant role in assessing and understanding the protective effects of ethanol on protein structure. Researchers utilize techniques such as infrared (IR) spectroscopy, circular dichroism (CD), and transmission electron microscopy (TEM) to observe structural changes in proteins when exposed to Ethanol-d6. This allows for the differentiation of ethanol's spectral signals from those of the protein, providing clearer insights into how ethanol influences protein folding and stability. nobracat-isotopes.comresearchgate.netresearchgate.netnih.gov
Studies involving Human Serum Albumin (HSA) have demonstrated that the addition of small concentrations of Ethanol-d6 can protect the protein's native conformation. This protective effect is achieved by increasing the α-helix content of HSA and reducing its disordered structures. researchgate.netresearchgate.netnih.govcolab.ws The mechanism behind this stabilization involves the enhancement of hydrogen bond structures surrounding HSA and a reduction in intermolecular aggregation. researchgate.netresearchgate.netnih.gov
While low concentrations can be protective, higher concentrations of ethanol are known to induce protein denaturation and aggregation. researchgate.netnih.gov In comparative studies, partially deuterated ethanol (EtOD) has shown a stronger effect on the thermal stability of hen egg white lysozyme (B549824) (HEWL) compared to dimethyl sulfoxide (B87167) (DMSO). nih.gov Furthermore, heavy water (D2O), which is often used as a solvent in conjunction with deuterated compounds, can also influence protein stability and structure, generally increasing the stability of folded and native protein conformations. acs.orguwo.ca
Table 1: Effects of Ethanol-d6 on Protein Structure (Human Serum Albumin)
| Ethanol-d6 Concentration | Effect on HSA α-helix Content | Effect on Disordered Structure | Effect on Hydrogen Bonds | Effect on Intermolecular Aggregation | Overall Effect |
| Small Amounts | Increased | Reduced | Enhanced | Reduced | Protects Native Conformation researchgate.netresearchgate.netnih.govcolab.ws |
| Higher Concentrations | (Generally Decreased) | (Generally Increased) | (Disrupted) | (Promotes) | Induces Denaturation/Aggregation researchgate.netnih.gov |
Neurobiological and Membrane Research
Effects on Neuronal Membrane Order and Lipid Matrices
Ethanol-d6 has been instrumental in investigating the effects of ethanol on the lipid matrix of rat brain neuronal membranes using delayed Fourier transform 1H-NMR techniques. researchgate.netnih.gov These studies have revealed complex, concentration- and temperature-dependent effects on membrane order.
At 24°C, lower concentrations of Ethanol-d6 (0.1% and 0.2% v/v) did not significantly affect the methylene (B1212753) resonance intensity. However, higher concentrations, such as 0.4% and 1.0% Ethanol-d6, led to a measurable increase in methylene resonance intensity by 35% and 51%, respectively. researchgate.netnih.gov As the temperature increased, a decrease in resonance intensity was observed for 0.1% Ethanol-d6, reaching a maximum of 20% at 42°C. Additionally, increasing temperature attenuated the increases in resonance intensity seen with 0.4% and 1.0% Ethanol-d6. researchgate.netnih.gov
Regarding the choline (B1196258) methyl resonance, no significant effect was observed at 24°C across various Ethanol-d6 concentrations. However, with increasing temperature, both 0.1% and 0.2% Ethanol-d6 caused a decrease in this resonance's intensity. researchgate.netnih.gov The intensity of the terminal methyl resonance showed a dose-related increase with Ethanol-d6, peaking at +41% at 1.0% (24°C), an effect that was also attenuated by rising temperatures. researchgate.netnih.gov
These findings suggest that Ethanol-d6 exerts a dual effect on neuronal membranes: an ordering effect on the membrane surface and a disordering effect within the membrane interior. researchgate.netnih.gov The attenuation of the disordering effect at higher temperatures is attributed to a higher enthalpy of ethanol binding to the membrane surface compared to its interior. researchgate.netnih.gov Further 1H-NMR studies on synaptic membranes from LS and SS mice have also demonstrated distinct differences in ethanol-induced perturbations of membrane structure, particularly in the superficial membrane domains. nih.gov
Table 2: Effects of Ethanol-d6 on Rat Brain Neuronal Membranes at 24°C
| Ethanol-d6 Concentration (v/v) | Methylene Resonance Intensity Change | Choline Methyl Resonance Effect | Terminal Methyl Resonance Change |
| 0.1% | No measurable effect | No significant effect | (Not specified as significant) |
| 0.2% | No measurable effect | No significant effect | (Not specified as significant) |
| 0.4% | +35% increase | No significant effect | (Increased, dose-related) |
| 1.0% | +51% increase | No significant effect | +41% increase (maximum) |
Studies of Alcohol's Influence on Brain Histone Acetylation
Ethanol-d6 serves as a critical tracer in investigating how alcohol metabolism influences brain histone acetylation, a key epigenetic modification regulating gene expression. nobracat-isotopes.comnih.govresearchgate.netresearchgate.net Studies conducted in mice have shown that a single intraperitoneal injection of deuterated ethanol (d6-EtOH) leads to a rapid incorporation of ethanol-derived acetyl groups into histone acetylation in brain regions such as the dorsal hippocampus (dHPC) and prefrontal cortex. nih.govresearchgate.netresearchgate.netnih.gov This increase in histone acetylation can persist for approximately 8 hours. nih.gov
The process is largely mediated by chromatin-bound acetyl-CoA synthetase 2 (ACSS2). nih.govresearchgate.netresearchgate.netupenn.edu Alcohol metabolism results in a rapid increase in blood acetate levels, which is then converted into acetyl-CoA by ACSS2, thereby contributing to the observed histone acetylation. nih.govresearchgate.netresearchgate.netupenn.edu The incorporation of the Ethanol-d6 label into histone acetylation shows similar patterns in both the cortex and hippocampus. researchgate.netresearchgate.netnih.gov
Furthermore, alcohol exposure can lead to an increase in H3K9ac and H3K27ac peaks at a genome-wide level in the dHPC, an effect that can be prevented by the knockdown of ACSS2. nih.gov This highlights the direct link between alcohol metabolism and gene regulation through ACSS2-dependent histone acetylation in the brain. researchgate.netupenn.edu The role of ethanol-derived acetate in these physiological changes underscores its importance in the broader context of alcohol's effects. researchgate.net Research also indicates that in utero alcohol exposure in pregnant mice can lead to the incorporation of labeled acetyl groups into the histones of developing fetal brains, suggesting implications for understanding and addressing Fetal Alcohol Syndrome (FAS). upenn.eduijbs.com
Table 3: Impact of Ethanol-d6 on Brain Histone Acetylation
| Brain Region | Effect of d6-EtOH Injection | Duration of Effect | Key Enzyme Involved | Epigenetic Marks Affected |
| Dorsal Hippocampus (dHPC) | Rapid increase in histone acetylation | ~8 hours | ACSS2 | H3K9ac, H3K27ac nih.gov |
| Prefrontal Cortex | Rapid increase in histone acetylation | ~8 hours | ACSS2 | (Not specified) |
| Cortex | Label incorporation into histone acetylation | (Similar to Hippocampus) | ACSS2 | (Not specified) |
| Fetal Brains | Incorporation of labeled acetyl groups onto histones | (During neural development) | (ACSS2 pathway implied) | (Not specified) |
Postmortem Studies and Forensic Applications
Investigating Postmortem Degradation and Endogenous Ethanol Production
In forensic toxicology, Ethanol-d6 is a crucial compound used to distinguish between ethanol ingested prior to death (ante-mortem) and ethanol produced after death (post-mortem or neo-ethanol). jcpsp.pkresearchgate.netfaa.govresearchgate.netnih.gov The post-mortem production of ethanol by microorganisms presents a significant challenge in interpreting toxicology results. jcpsp.pkresearchgate.netresearchgate.netdtic.miloup.comresearchgate.netfaa.gov
Experimental studies conducted in rats and rabbits, where Ethanol-d6 was administered orally, demonstrated that the concentration of the administered deuterated ethanol decreased moderately after death. jcpsp.pkresearchgate.netnih.gov In contrast, the concentrations of non-deuterated endogenous ethanol and 1-propanol (B7761284) showed notable increases, particularly 2.5 days or more post-sacrifice. jcpsp.pkresearchgate.netnih.gov This increase correlated with the degree of putrefaction in various organ tissues, including skeletal muscle, indicating the activation of microbial activity post-mortem. jcpsp.pknih.gov
Post-mortem ethanol production is influenced by temperature, with higher temperatures (e.g., 20°C and 30°C) leading to more significant increases. jcpsp.pkresearchgate.netdtic.milfaa.govasme.orgnih.gov For example, blood samples stored at 37°C with Ethylenediaminetetraacetic acid (EDTA) as a preservative showed the highest neo-ethanol concentrations after 14 days. jcpsp.pk
To mitigate this issue, preservatives like sodium fluoride (B91410) (NaF) are commonly employed to inhibit post-mortem ethanol production by preventing glucose utilization in glycolysis. jcpsp.pkdtic.milfaa.gov Research has shown that samples stored at 4°C did not produce ethanol, irrespective of the preservative used, and NaF significantly reduced neo-ethanol levels compared to EDTA. jcpsp.pkdtic.milfaa.gov
Ethanol-d6 diffusion studies in rat carcasses have also provided insights into the movement of ethanol within the body post-mortem. Administered Ethanol-d6 diffused into adjacent organs such as the hepatic left lobe, left kidney, and spleen at both 5°C and 30°C. Peak concentrations in these organs were observed at 24 hours at 5°C and 12 hours at 30°C. researchgate.netnih.gov The presence of other alcohols like 1-propanol and n-butanol in post-mortem samples is often indicative of microbial ethanol production. researchgate.netfaa.govresearchgate.netoup.com While living humans produce small, forensically insignificant amounts of endogenous ethanol, post-mortem formation can reach substantial levels. wikipedia.orgmdpi.comuio.no
Table 4: Postmortem Ethanol Dynamics with Ethanol-d6
| Parameter | Ethanol-d6 (Administered) | Endogenous Ethanol (Produced) |
| Concentration Trend Postmortem | Decreases moderately jcpsp.pkresearchgate.netnih.gov | Increases markedly jcpsp.pkresearchgate.netnih.gov |
| Onset of Significant Change | (Degradation observed) | ~2.5 days post-sacrifice jcpsp.pknih.gov |
| Correlation with Putrefaction | (Inverse correlation) | Direct correlation jcpsp.pknih.gov |
| Influence of Temperature | (Degradation rates affected) | Increased production at higher temperatures jcpsp.pkresearchgate.netdtic.milfaa.govasme.orgnih.gov |
| Influence of Preservatives | (Not directly affected by preservatives for degradation) | Inhibited by Sodium Fluoride jcpsp.pkdtic.milfaa.gov |
Advanced Research and Future Directions
Computational Chemistry and Molecular Modeling of Ethanol-d6 Systems
Computational chemistry and molecular modeling have become indispensable tools for understanding the nuanced behavior of ethanol-d6 at the atomic level. These methods provide insights into molecular structure, dynamics, and interactions that complement experimental findings.
Molecular dynamics (MD) simulations are frequently employed to study the behavior of ethanol-d6 in various environments. nih.gov These simulations can model the adsorption of ethanol (B145695) molecules on surfaces, such as aluminum, providing a detailed picture of the binding kinetics and reactions at the nanoscale. nih.gov By utilizing the data from MD simulations, machine learning models can be trained to predict the adsorption behavior under different conditions, overcoming the time and length scale limitations of traditional simulations. nih.gov
Furthermore, computational models are used to investigate the interactions of ethanol with biological macromolecules. For instance, MD simulations have been used to study the effect of ethanol on the secondary structure and solvation of proteins like spidroins. nih.gov These studies reveal how ethanol can induce structural changes by altering intramolecular hydrogen bonding and interacting with specific amino acid residues. nih.gov Similarly, simulations of lysozyme (B549824) in ethanol-water mixtures have shown that increasing ethanol concentration leads to significant changes in the protein's secondary structure, particularly the alpha-helices. dtic.mil
Vibrational spectroscopy of ethanol-d6 is another area where computational methods have proven valuable. Theoretical calculations, such as those using coupled-cluster with singles and doubles with perturbative triples [CCSD(T)] potential energy surfaces, can accurately predict the anharmonic vibrational frequencies of different ethanol conformers. nih.gov These calculations help in the interpretation of experimental infrared and Raman spectra, providing a deeper understanding of the molecule's vibrational modes. nih.govresearchgate.net
Table 1: Applications of Computational Modeling in Ethanol-d6 Research
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Ethanol adsorption on an aluminum surface | Provides insights into binding reactions and kinetics at the nanoscale. nih.gov | nih.gov |
| MD Simulations and Machine Learning | Ethanol adsorption on an aluminum surface | ML models trained on MD data can predict adsorption behavior, overcoming simulation limitations. nih.gov | nih.gov |
| Atomistic MD Simulations | Spidroin proteins in ethanol/water mixtures | Ethanol promotes ordered structures in proteins by increasing intramolecular hydrogen bonding. nih.gov | nih.gov |
| GROMACS MD Simulations | Lysozyme protein in ethanol-water mixtures | Increasing ethanol concentration alters the secondary structure, particularly alpha-helices. dtic.mil | dtic.mil |
| CCSD(T) Potential Energy Surface Calculations | Vibrational frequencies of trans- and gauche-ethanol | Accurately predicts anharmonic vibrational frequencies, aiding in the interpretation of experimental spectra. nih.gov | nih.gov |
Development of Novel Analytical Techniques for Ethanol-d6 Tracing
The unique spectroscopic and mass spectrometric properties of ethanol-d6 have driven the development of advanced analytical techniques for its tracing in various matrices. These methods offer high sensitivity and specificity, enabling precise quantification and localization of the labeled molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds. carlroth.com Ethanol-d6 is commonly used as a solvent in NMR spectroscopy to avoid interfering signals from the solvent itself. carlroth.com Advanced NMR techniques, including multi-channel solvent suppression methods, have been developed to analyze complex mixtures like alcoholic beverages, where the signals of water and regular ethanol need to be suppressed to detect minor components. ed.ac.uknih.gov Furthermore, 2H NMR spectroscopy can be used to study the orientation and dynamics of ethanol-d6 molecules in anisotropic environments, such as stretched polymer gels, providing information on intermolecular interactions. researchgate.net
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is another powerful tool for ethanol-d6 tracing. nih.gov Isotope Ratio Mass Spectrometry (IRMS) can determine the ¹³C/¹²C ratio of ethanol in samples like wine with high precision, which is crucial for authenticity studies. researchgate.netresearchgate.net GC-MS methods have been developed for the simultaneous measurement of ethanol and deuterated ethanol isotopes (like ethanol-d5) in biological samples, which is essential for studying ethanol's first-pass metabolism. nih.gov Headspace GC-MS is also used in forensic investigations to study the postmortem diffusion of ethanol-d6 in tissues. nih.gov
The development of breathalyzer technology also benefits from research involving ethanol isotopes. wikipedia.org While most breathalyzers are designed to detect ethanol, understanding potential interferences and the principles of gas exchange in the lungs is critical for their accuracy. wikipedia.orgnih.gov Research into the variability of the blood-to-breath ratio of ethanol is crucial for the calibration and legal acceptance of these devices. nih.gov
Table 2: Advanced Analytical Techniques for Ethanol-d6 Tracing
| Analytical Technique | Application | Key Advantages | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent for characterizing organic structures. carlroth.com | Eliminates solvent signals, allowing for clearer spectra of the analyte. carlroth.com | carlroth.com |
| Advanced NMR with Solvent Suppression | Analysis of alcoholic beverages. ed.ac.uknih.gov | Enables detection of minor components by suppressing large water and ethanol signals. ed.ac.uknih.gov | ed.ac.uknih.gov |
| Isotope Ratio Mass Spectrometry (IRMS) | Authenticity studies of wine ethanol. researchgate.netresearchgate.net | High precision determination of carbon isotope ratios. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Studying ethanol metabolism and postmortem diffusion. nih.govnih.gov | Simultaneous measurement of labeled and unlabeled ethanol; high sensitivity. nih.govnih.gov | nih.govnih.gov |
Exploration of Ethanol-d6 in Advanced Materials Science
In materials science, ethanol is widely used as a solvent and a reducing agent in the synthesis of various nanomaterials and porous materials. laballey.com The principles and methodologies developed with ethanol can be directly applied to ethanol-d6, allowing for isotopic labeling of the resulting materials for specific characterization purposes.
Ethanol plays a crucial role in the synthesis of nanoparticles, including noble-metal nanoparticles and silica (B1680970) nanoparticles. laballey.comlabpartnering.orggoogle.com It can act as both a solvent and a reducing agent, enabling control over particle size and distribution. labpartnering.orggoogle.comosti.gov In the production of mesoporous silica nanoparticles (MSNs), ethanol is used as a co-solvent to control particle size and reaction speed, and as a washing agent to purify the final product. laballey.com
The synthesis of Metal-Organic Frameworks (MOFs) is another area where ethanol is a key solvent. The composition of the solvent system, such as a water/ethanol mixture, can significantly influence the formation, particle size, and porosity of MOFs like Cu3(BTC)2. In the case of zirconium-based MOFs, ethanol can act as a modulator, influencing the morphology of the resulting crystals by competing with the organic linkers for coordination to the metal clusters. mdpi.com The use of ethanol-d6 in these syntheses would allow for detailed studies of the solvent's role in the nucleation and growth of these advanced materials using techniques like solid-state NMR.
Table 3: Role of Ethanol in the Synthesis of Advanced Materials
| Material | Role of Ethanol | Key Outcomes | Reference |
|---|---|---|---|
| Noble-Metal Nanoparticles | Solvent and reducing agent. labpartnering.orggoogle.comosti.gov | Control over particle size distribution; enables "green" synthesis with high yields. labpartnering.orggoogle.comosti.gov | labpartnering.orggoogle.comosti.gov |
| Mesoporous Silica Nanoparticles (MSNs) | Co-solvent and washing agent. laballey.com | Controls nanoparticle size and reaction speed; removes unwanted molecules. laballey.com | laballey.com |
| Metal-Organic Frameworks (MOFs) | Solvent and modulator. mdpi.com | Influences MOF formation, particle size, porosity, and crystal morphology. mdpi.com | mdpi.com |
Emerging Applications in Environmental Chemistry and Green Technologies
Ethanol-d6 serves as a valuable isotopic tracer in environmental studies, helping to track the fate and transport of ethanol in various environmental compartments. Its use aligns with the principles of green chemistry by enabling more precise and less invasive monitoring techniques.
In environmental chemistry, deuterated compounds are used to trace the movement of substances in soil and water. The distinct mass of ethanol-d6 allows for its differentiation from naturally occurring ethanol, making it an ideal tracer for studying processes such as groundwater contamination and bioremediation.
The development of "green" technologies for nanoparticle synthesis often involves the use of ethanol as a less hazardous solvent and reducing agent compared to traditional chemicals. laballey.comlabpartnering.orggoogle.com A patented method for synthesizing noble-metal nanoparticles highlights the use of ethanol in a process that is considered environmentally benign, with high yields and simple purification steps. laballey.comlabpartnering.orggoogle.comosti.gov This approach reduces the environmental footprint of nanomaterial production.
Furthermore, research into the catalytic conversion of ethanol into more valuable chemicals is an active area of green technology. Metal-Organic Frameworks are being explored as catalyst supports for the selective upgrade of ethanol to longer-chain alcohols, a process that could contribute to a more sustainable chemical industry. iciq.org
Interdisciplinary Research Integrating Spectroscopic, Kinetic, and Biological Approaches
The full potential of ethanol-d6 is realized in interdisciplinary research that combines techniques from chemistry, physics, and biology. Such integrated approaches provide a holistic understanding of how ethanol-d6 interacts with complex biological systems.
Kinetic studies using ethanol-d6 can elucidate metabolic pathways and enzyme mechanisms. The kinetic isotope effect, where the rate of a reaction is altered by isotopic substitution, can provide detailed information about the transition state of a reaction. In metabolic research, ethanol is known to affect neuronal metabolism, and understanding these effects is crucial for research into alcohol use disorder. nih.gov Ethanol can alter the metabolic rate of glucose utilization in the brain, and studies are ongoing to link these metabolic changes to neuronal activity. nih.gov
The integration of computational modeling with experimental data from spectroscopy and kinetics provides a powerful framework for understanding the molecular basis of ethanol's effects. Molecular dynamics simulations can reveal the specific interactions between ethanol and proteins that lead to the observed changes in protein structure and function, as seen in studies of spidroins and lysozyme. nih.govdtic.mil This interdisciplinary approach is essential for advancing our knowledge of the complex roles that ethanol plays in biological systems.
Q & A
Q. What are the key physicochemical properties of Ethanol-d6, and how do they influence its use in experimental design?
Ethanol-d6 (C₂D₆O) is a deuterated analog of ethanol, with distinct properties critical for research:
- Molecular weight : 52.11 g/mol (vs. 46.07 g/mol for ethanol) .
- Density : 0.892 g/mL at 25°C, slightly lower than non-deuterated ethanol .
- Melting point : -130°C, comparable to ethanol but with isotopic effects altering hydrogen bonding . These properties make it ideal for nuclear magnetic resonance (NMR) studies, as deuterium reduces proton background signals. When designing experiments, ensure solvent compatibility (e.g., avoiding protic solvents that may exchange deuterium) and account for isotopic effects on reaction kinetics .
Q. How is Ethanol-d6 synthesized, and what purity thresholds are critical for reproducibility in deuterium labeling studies?
Ethanol-d6 is synthesized via catalytic deuteration of ethanol or its precursors, often using D₂O or deuterated reagents under controlled conditions. Key purity considerations:
- Deuterium enrichment : ≥99 atom% D to minimize proton contamination in NMR .
- Water content : <6% D₂O (anhydrous grades) to prevent isotopic exchange . Validate purity using gas chromatography-mass spectrometry (GC-MS) or quantitative ¹H NMR, referencing internal standards like tetramethylsilane (TMS) .
Advanced Research Questions
Q. How can researchers optimize NMR experimental parameters when using Ethanol-d6 as a solvent or internal standard?
Ethanol-d6 is widely used as a solvent in ¹H and ¹³C NMR due to its low proton content. Methodological considerations:
- Lock signal stability : Use deuterium-free internal standards (e.g., TMS) to avoid signal overlap .
- Shimming and calibration : Account for solvent density differences (0.892 g/mL) to maintain magnetic field homogeneity .
- Hyperpolarization applications : For dynamic nuclear polarization (DNP), dissolve hyperpolarized solids in Ethanol-d6 to preserve spin polarization, achieving >10,000× signal enhancement in liquid-state NMR .
Q. What strategies mitigate isotopic interference when studying reaction mechanisms with Ethanol-d6 in kinetic isotope effect (KIE) experiments?
KIE studies using Ethanol-d6 require careful control of variables:
- Deuterium labeling sites : Specify whether methyl (CD₃) or hydroxyl (OD) groups are deuterated, as KIE varies significantly between positions .
- Temperature calibration : Isotopic effects reduce reaction rates; use Arrhenius plots to compare activation energies (Eₐ) for deuterated vs. non-deuterated systems .
- Statistical validation : Apply t-tests or ANOVA to confirm observed KIE differences (p < 0.05) .
Q. How should researchers address contradictions in published data on Ethanol-d6’s solvent effects in organic synthesis?
Discrepancies in solvent effects often arise from uncontrolled variables:
- Trace water content : Even minor H₂O contamination in Ethanol-d6 can alter reaction pathways. Use Karl Fischer titration to quantify water .
- Deuterium exchange rates : Monitor exchange kinetics using ¹H NMR time-course studies .
- Meta-analysis framework : Compare studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess methodological rigor and contextual relevance .
Methodological and Ethical Considerations
Q. What ethical and safety protocols are essential for handling Ethanol-d6 in human cell culture or biomedical studies?
- Deuterium toxicity : While generally low, prolonged exposure to deuterated solvents may affect cell viability. Conduct dose-response assays using MTT or Alamar Blue .
- Data anonymization : In clinical studies, ensure anonymized storage of NMR datasets to comply with ethical guidelines .
- Waste disposal : Follow institutional protocols for deuterated organic waste to prevent environmental contamination .
Q. How can researchers design a statistically robust study to compare Ethanol-d6 and non-deuterated ethanol in metabolic pathway analysis?
- Hypothesis formulation : Use PICO framework (Population: cell lines; Intervention: Ethanol-d6; Comparison: non-deuterated ethanol; Outcome: metabolic flux rates) .
- Sample size calculation : Apply power analysis (α = 0.05, β = 0.2) to determine replicates needed for LC-MS or GC-MS datasets .
- Error analysis : Report standard deviations and confidence intervals for isotopic enrichment ratios .
Data Presentation and Reproducibility
Q. What are the best practices for reporting NMR data obtained with Ethanol-d6 to ensure reproducibility?
- Instrument parameters : Detail spectrometer frequency, pulse sequences, and relaxation delays .
- Data normalization : Use ERETIC (Electronic Reference To Access In Vivo Concentrations) for quantitative analysis .
- Raw data archiving : Deposit datasets in repositories like Zenodo with DOI links for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
